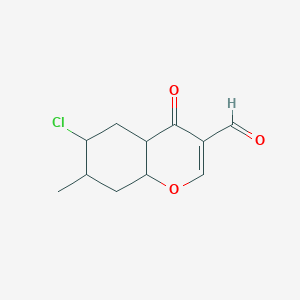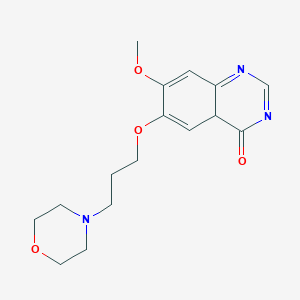
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is a pharmaceutical intermediate used in the preparation of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This enzyme regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves several steps. One common method includes the alkylation of 4-(3-chloropropyl)morpholine with alkali metal salts in isopropanol . This process does not require additional reagents, making it efficient and cost-effective.
Industrial Production Methods
Industrial production methods for this compound typically involve high-yielding processes that ensure the purity and stability of the intermediates. These methods often replace high-boiling solvents with low-boiling ones and eliminate the use of bases, leading to the effective removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: It is studied for its effects on cellular signaling pathways.
Medicine: It is a key intermediate in the production of gefitinib, a drug used to treat certain types of cancer.
Industry: It is used in the production of kinase inhibitors, which are important in cancer treatment.
Mécanisme D'action
The mechanism of action of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves its role as an intermediate in the synthesis of gefitinib. Gefitinib inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of intracellular signaling pathways that control cell proliferation and survival . By inhibiting this enzyme, gefitinib can effectively reduce the growth and spread of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: An orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor and HER2/neu receptors.
Dacomitinib: An irreversible inhibitor of the epidermal growth factor receptor family of tyrosine kinases.
Uniqueness
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of gefitinib. Its ability to undergo various chemical reactions and its role in producing a potent cancer treatment drug highlight its importance in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-12H,2-8H2,1H3 |
Clé InChI |
ACDWEFPJQLEVGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=NC(=O)C2C=C1OCCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)

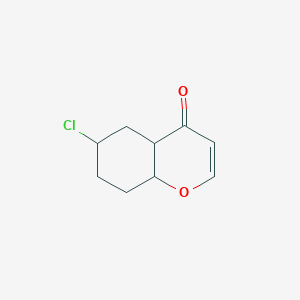
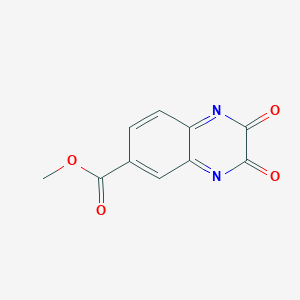
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
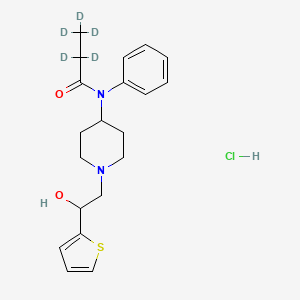
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)

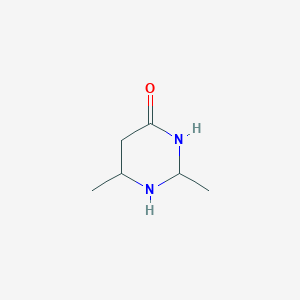
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
